Product packaging for Hexyl carbamate(Cat. No.:CAS No. 2114-20-7)

Hexyl carbamate

Cat. No.: B1594825
CAS No.: 2114-20-7
M. Wt: 145.2 g/mol
InChI Key: ROASJEHPZNKHOF-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Chemistry and Relevance to Hexyl Carbamate

Carbamates are esters of carbamic acid (NH2COOH) and are characterized by the R-O-CO-NH-R functional group. scielo.brtaylorandfrancis.com This structure is essentially a hybrid of an amide and an ester, lending it good chemical and proteolytic stability. acs.org This stability is a key reason for the widespread use of the carbamate group in various applications, from pharmaceuticals to industrial polymers like polyurethanes. wikipedia.orgacs.org

The synthesis of carbamates can be achieved through several methods. A common approach involves the reaction of an isocyanate with an alcohol. wikipedia.org Other methods include the alcoholysis of carbamoyl (B1232498) chlorides and the reaction of chloroformates with amines. wikipedia.org The Curtius rearrangement, which involves the reaction of an isocyanate formed from acylazides with an alcohol, is another established synthetic route. wikipedia.orgscielo.br

This compound, as a specific member of this class, embodies the fundamental carbamate structure with a hexyl group attached to the oxygen atom. Its chemical properties and reactivity are therefore largely dictated by this carbamate core, while the hexyl chain imparts a degree of lipophilicity, influencing its solubility and potential biological interactions. ontosight.ai

Historical Context of this compound Studies

The study of carbamates dates back to the 19th century, with the formulation of ethyl carbamate in 1845. acs.org Research into this class of compounds has since expanded significantly, driven by their diverse applications. scielo.br Early research on simpler carbamates like urethan (ethyl carbamate) revealed their biological activities, which spurred further investigation into other derivatives. epa.gov

Specific historical studies focusing solely on this compound are not extensively documented in readily available literature. However, its investigation is implicitly linked to the broader exploration of the structure-activity relationships within the carbamate family. For instance, studies on the carcinogenicity of various carbamates have included this compound as part of a larger series to understand how the alkyl chain length influences biological outcomes. epa.gov The synthesis of this compound has also been described in the context of developing general methods for carbamate production. One documented method involves heating hexyl alcohol and urea (B33335) in the presence of a nickel-containing cation exchanger, yielding this compound with a melting point of 56-57°C. prepchem.com

Current Research Landscape and Gaps Pertaining to this compound

Current research involving carbamates is vibrant and multifaceted, with applications in drug design, agrochemicals, and materials science. scielo.bracs.org Carbamate derivatives are being investigated for a wide range of therapeutic areas, including as cholinesterase inhibitors for Alzheimer's disease and as inhibitors of fatty acid amide hydrolase (FAAH) for pain and anxiety. nih.govresearchgate.net

Despite the broad interest in carbamates, dedicated research on this compound itself appears to be limited. While it is used as a reference compound or an intermediate in the synthesis of more complex molecules, there is a noticeable lack of in-depth studies on its specific biological activities or potential applications. For example, a derivative, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride, is known as an impurity in the synthesis of the anticoagulant drug Dabigatran Etexilate. chemicalbook.com Another study describes the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate as a framework for preparing unsymmetrical diureas, which are of interest as potential enzyme inhibitors. mdpi.comresearchgate.net

A significant gap in the current research landscape is the comprehensive evaluation of this compound's own pharmacological and toxicological profile. While it has been included in broader toxicological screens of carbamates, detailed mechanistic studies are scarce. epa.gov Furthermore, its potential as a building block in the synthesis of novel bioactive compounds remains largely underexplored. The electrochemical synthesis of N-hexyl carbamate has been reported, suggesting a potential for more environmentally friendly production methods, but further development is needed. oup.com Recent advancements in catalysis, such as the use of cobalt-based polyoxometalates for carbamate synthesis from CO2, alcohols, and amines, could also be applied to the production of this compound and its derivatives, opening new avenues for research.

Table 1: Chemical Properties of this compound

Property Value Unit
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Melting Point 62 °C
Boiling Point (rough estimate) 264.33 °C
Flash Point 100.4 °C
XLogP3 1.9
IUPAC Name This compound
CAS Number 2114-20-7

Data sourced from PubChem and LookChem. nih.govlookchem.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl carbamate
Urethan
Dabigatran Etexilate
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride
tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate
N-hexyl carbamate
Hexyl alcohol
Urea
Nickel
Carbon dioxide
Butylamine
Cyclohexylamine (B46788)
Aniline (B41778)
Methanol
Butanol
Propan-2-ol
Tetrabutylammonium (B224687) bromide
Hexyl-N-cyclohexylcarbamate
Butyl-N-butylcarbamate
3-fluorophenyl isocyanate
tert-butyl (6-aminohexyl)carbamate
Diethyl dicarbonate
Ammonium ion
Croton oil
Aldicarb
Carbofuran (B1668357)
Carbaryl (B1668338)
Methomyl (B1676398)
Acetylcholine (B1216132)
Choline (B1196258)
Acetate (B1210297)
Methyl N-phenyl carbamate
Methyl carbamate
Butyl carbamate
Phenyl carbamate
Benzyl (B1604629) carbamate
(3-hydroxypropyl)-, hexyl ester, carbamate
Cenobamate
Salicylaldehyde
N-oleyl carbamate
N-(6-phenyl)this compound
URB597
URB532

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1594825 Hexyl carbamate CAS No. 2114-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROASJEHPZNKHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175380
Record name Carbamic acid, hexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-20-7
Record name Carbamic acid, hexyl ester
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Record name 2114-20-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, hexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Hexyl Carbamate

Phosgene-Free Synthesis of Hexyl Carbamate (B1207046) and Derivatives

Traditional carbamate synthesis often involves the highly toxic and corrosive chemical, phosgene (B1210022). nih.govgoogle.com Consequently, the development of phosgene-free synthetic routes has become a major focus in green chemistry. These alternative methods often utilize safer and more environmentally benign starting materials. acs.orggoogle.com

Carbon dioxide (CO₂), an abundant and non-toxic C1 source, presents an attractive alternative to phosgene for carbamate synthesis. uantwerpen.bemdpi.com The direct synthesis of carbamates from CO₂, amines, and alcohols is a key area of research, though it presents challenges due to the thermodynamic stability of CO₂. uantwerpen.be

Recent progress has demonstrated the feasibility of producing carbamates through the reaction of an amine, an organic halide, and carbon dioxide under moderate conditions in the presence of a solid, reusable catalyst. google.com For instance, the synthesis of butyl-N-hexyl carbamate has been achieved with high conversion and selectivity. google.com Another approach involves the reaction of amines and CO₂ in the presence of an alkylating agent and cesium carbonate, which can proceed at ambient temperature and pressure. google.com

The direct conversion of low-concentration CO₂ into carbamates has also been achieved using Si(OMe)₄ as a nonmetallic regenerable reagent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO₂ capture agent and a catalyst, eliminating the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction of amines with CO₂ can form a carbamic acid intermediate, which can then be dehydrated to produce the desired carbamate. uantwerpen.beorganic-chemistry.org

Table 1: Examples of CO₂ Fixation for Carbamate Synthesis

ReactantsCatalyst/ReagentProductYield/SelectivityReference
Amine, Organic Halide, CO₂Solid modified silica-based catalystButyl-N-hexyl carbamate74.5-100% conversion, 76.0-95% selectivity google.com
Amine, Alkylating Agent, CO₂Cesium CarbonateCarbamateHigh yield google.com
Amine, Low-concentration CO₂Si(OMe)₄, DBUCarbamateNot specified organic-chemistry.orgorganic-chemistry.org
Amine, CO₂DBUCarboxylic acid intermediateNot specified uantwerpen.be
Hexanol, Cyclohexylamine (B46788), CO₂Cobalt-based POM-MOFsHexyl-N-cyclohexylcarbamate85.2% yield, 97.2% selectivity

A variety of metal catalysts have been employed to facilitate the synthesis of carbamates, including hexyl carbamate, from different precursors. These catalysts often enable milder reaction conditions and improved yields.

For example, the reaction of formanilide (B94145) with 1-hexanol (B41254) in the presence of a Group VIII transition metal catalyst, such as those containing palladium or rhodium, can produce hexyl N-phenylcarbamate. google.com Iron-chrome catalysts have been found to be effective in the reaction of n-hexylamine with dimethyl carbonate, yielding methyl N-hexylcarbamate. researchgate.net Similarly, ytterbium triflate has been used to catalyze the synthesis of carbamates from amines and dimethyl carbonate. researchgate.netresearchgate.net

Other notable metal-catalyzed systems include the use of cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) for the synthesis of hexyl-N-cyclohexylcarbamate from hexanol, cyclohexylamine, and CO₂. Zirconium(IV) catalysts have been utilized in the exchange processes of dialkyl carbonates and carbamates with amines. organic-chemistry.org Iron catalysts have also been shown to facilitate the coupling of aryl carbamates with Grignard reagents like n-hexylmagnesium chloride. dergipark.org.tr

Table 2: Metal-Catalyzed Synthesis of this compound and Derivatives

ReactantsCatalystProductYield/ConversionReference
Formanilide, 1-HexanolGroup VIII metal (e.g., Pd, Rh)Hexyl N-phenylcarbamate90% conversion google.com
n-Hexylamine, Dimethyl carbonateIron-chrome (TZC-3/1)Methyl N-hexylcarbamate~70% yield researchgate.net
Hexanol, Cyclohexylamine, CO₂Cobalt-based POM-MOFsHexyl-N-cyclohexylcarbamate85.2% yield
Aryl carbamate, n-Hexylmagnesium chlorideIron catalystAlkylated product<15% yield without FeCl₂ dergipark.org.tr
Toluene-2,4-bisformamide, 1-HexanolGroup VIII metalToluene-2,4-bis(n-hexylcarbamate)78% conversion google.com

Organocatalysis offers a metal-free alternative for carbamate synthesis. The organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to mediate the reaction between amines and carbon dioxide to form a carboxylic acid intermediate, which can then be converted to the carbamate. uantwerpen.be This approach is considered a green synthetic method. uantwerpen.be DBU, in combination with an activating agent, can facilitate the direct conversion of CO₂ into carbamates. organic-chemistry.orgorganic-chemistry.org

Transcarbamoylation is a process where the carbamoyl (B1232498) group is transferred from one molecule to another. This reaction can be catalyzed by various substances, including bases and metal compounds. acs.orgresearchgate.net For instance, the transcarbamoylation of N-hexyl O-methyl carbamate to N-hexyl O-octyl carbamate has been achieved with high yield using a tin-based catalyst. acs.orgresearchgate.net This method is also applicable for the synthesis of polyurethanes without the use of toxic isocyanates. acs.org

Tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene (B28343) at 90°C has been shown to be an efficient method for producing various carbamates. organic-chemistry.org Methyl carbamate can also serve as an economical carbamoyl donor in these tin-catalyzed reactions. organic-chemistry.org

Green chemistry principles are increasingly being applied to the synthesis of this compound, focusing on the use of non-toxic reagents, renewable resources, and energy-efficient processes. google.comgoogle.com Phosgene-free routes are a cornerstone of these approaches. google.comgoogle.com

The use of CO₂ as a C1 synthon is a prime example of a green approach to carbamate synthesis. uantwerpen.be Another green strategy involves the use of urea (B33335) as a carbonyl source in reactions with amines and alcohols, catalyzed by solid catalysts like TiO₂–Cr₂O₃/SiO₂. rsc.org This process is considered an indirect utilization of CO₂. rsc.org Furthermore, the reaction of amines, organic halides, and CO₂ in the presence of a solid, reusable catalyst without the need for a solvent represents a clean and atom-efficient route. google.com

Transcarbamoylation Reactions in this compound Synthesis

Alternative Precursors and Reagents in this compound Synthesis

Beyond the direct use of hexanol and an amine, various alternative precursors can be utilized for the synthesis of this compound and its derivatives. Formamides, such as formanilide and toluene-2,4-bisformamide, can react with 1-hexanol in the presence of a Group VIII metal catalyst to yield the corresponding hexyl carbamates. google.com

Another route involves the coupling of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate to produce Hexyl (amino(4-aminophenyl)methylene)carbamate, an intermediate in the synthesis of other complex molecules. tdcommons.org Dimethyl carbonate is also a frequently used reagent, reacting with amines in the presence of various catalysts to form carbamates. researchgate.netresearchgate.net

Utilization of Dimethyl Carbonate

The synthesis of this compound and its analogs using dimethyl carbonate (DMC) represents a significant advancement towards greener and safer chemical processes. google.comrsc.org Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene. researchgate.netacs.org DMC, in contrast, is a non-toxic and biodegradable compound, making it an environmentally benign alternative. rsc.orgfrontiersin.org

The reaction of amines, such as hexylamine, with DMC to form carbamates is a key example of this green approach. sci-hub.seresearchgate.net This process, known as methoxycarbonylation, typically involves the use of a catalyst to achieve high yields and selectivity. rsc.orgcapes.gov.br Various catalytic systems have been developed, including those based on ionic liquids, metal derivatives, and organic bases. researchgate.netsci-hub.se For instance, lead compounds like Pb(NO3)2 have been shown to be effective catalysts for the methoxycarbonylation of alkylamines, including hexylamine, with DMC, leading to almost quantitative conversion to the corresponding N-alkyl carbamate. capes.gov.br Another study demonstrated the use of l-proline (B1679175) and tetrabutylammonium (B224687) bromide (TBAB) as co-catalysts for the synthesis of methyl carbamates from amines and DMC under mild conditions. rsc.org

The reaction mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of DMC. sci-hub.se The use of catalysts facilitates this process, often by activating the DMC molecule. sci-hub.se For example, DFT calculations have suggested that the acidic proton of imidazolium-based ionic liquids interacts with the oxygen of DMC, increasing its nucleophilicity and thus catalyzing the reaction. sci-hub.se

The synthesis of aromatic carbamates from aromatic amines and DMC has also been explored, with catalysts such as zinc and lead salts showing good activity. google.com However, challenges such as catalyst separation and the environmental concerns associated with heavy metals have led to the development of heterogeneous catalysts, like supported zinc acetate (B1210297). google.com

Table 1: Catalytic Systems for Carbamate Synthesis from Amines and Dimethyl Carbonate

Catalyst SystemAmine SubstrateProductYieldReaction ConditionsReference
Pb(NO3)2HexylamineMethyl N-hexyl carbamateNearly quantitative393 K, 2 h capes.gov.br
l-proline/TBABVarious aminesMethyl carbamatesGood to excellentMild conditions rsc.org
Imidazolium ionic liquidsEthylenediamineCarbamatesGood to excellentSolvent-free sci-hub.se
Zn(OAc)2Aromatic aminesAromatic carbamatesHigh- google.com
CeO22,4-Toluenediamine (TDA)Carbamates>90%- acs.org

This table is not exhaustive and represents a selection of reported catalytic systems.

Carbamoylation Reactions (e.g., using carbonylimidazolide, N-substituted carbamoyl chlorides)

Carbamoylation reactions are a fundamental method for the synthesis of carbamates. These reactions involve the transfer of a carbamoyl group to a nucleophile, typically an alcohol or an amine.

One effective carbamoylating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction of CDI with an amine generates an N-substituted carbonylimidazolide intermediate. researchgate.net This intermediate can then react with a nucleophile, such as an alcohol, to form a carbamate. evitachem.com A notable advantage of using CDI is that the reaction can often be performed in water without the need for an inert atmosphere, providing a more environmentally friendly and scalable method. researchgate.netorganic-chemistry.org Readily prepared carbamoylimidazolium salts also serve as efficient N,N-disubstituted carbamoylating reagents, reacting with a variety of nucleophiles including alcohols and phenols to produce carbamates in high yields. organic-chemistry.orgorganic-chemistry.orgutoronto.ca

N-substituted carbamoyl chlorides are another important class of reagents for carbamate synthesis. wikipedia.org These compounds can be prepared by reacting an amine with phosgene or by the addition of hydrogen chloride to an isocyanate. wikipedia.org A one-pot procedure has been developed where an N-substituted carbamoyl chloride is formed in situ and then reacted with a substituted phenol (B47542) to produce O-aryl carbamates, avoiding the need to handle the sensitive carbamoyl chloride directly. organic-chemistry.orgthieme-connect.comresearchgate.net

Hofmann, Curtius, and Lossen Rearrangements for Carbamate Formation

Rearrangement reactions provide another synthetic route to carbamates, often proceeding through an isocyanate intermediate. The Hofmann, Curtius, and Lossen rearrangements are classic examples of such transformations.

The Hofmann rearrangement involves the reaction of a primary amide with a halogen (like bromine) and a strong base to form a primary amine with one less carbon atom. The key intermediate in this reaction is an isocyanate. wikipedia.org If the reaction is carried out in the presence of an alcohol, the isocyanate can be trapped to form a stable carbamate. wikipedia.org For example, treating a primary amide with N-bromoacetamide (NBA) and lithium methoxide (B1231860) can yield methyl carbamates efficiently. organic-chemistry.org An electrochemical version of the Hofmann rearrangement has also been developed, using NaBr as a mediator to avoid the use of toxic halogens. rsc.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. wikipedia.orgnih.gov The resulting isocyanate can then be reacted with an alcohol to yield a carbamate. wikipedia.orgnih.gov This method is valued for its tolerance of a wide range of functional groups and the retention of stereochemistry. nih.gov The acyl azide precursor is typically prepared from a carboxylic acid. orgsyn.org

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. Similar to the other rearrangements, trapping this isocyanate with an alcohol provides the corresponding carbamate. A mild, one-pot synthesis of carbamates via the Lossen rearrangement can be accelerated by N-methylimidazole (NMI). organic-chemistry.org

Table 2: Comparison of Rearrangement Reactions for Carbamate Synthesis

RearrangementStarting MaterialKey IntermediateProduct with AlcoholKey Features
HofmannPrimary AmideIsocyanateCarbamateOne-carbon degradation.
CurtiusAcyl AzideIsocyanateCarbamateTolerates various functional groups, retains stereochemistry. wikipedia.orgnih.gov
LossenHydroxamic AcidIsocyanateCarbamateCan be performed under mild conditions. organic-chemistry.org

Derivatization Strategies for this compound Analogs

The derivatization of this compound allows for the synthesis of a diverse range of analogs with modified properties. These strategies typically focus on creating unsymmetrical ureas and carbamates or modifying the alkyl and aromatic portions of the molecule.

Unsymmetrical ureas and carbamates are valuable compounds in various fields, including pharmaceuticals and materials science. thieme-connect.com One approach to synthesizing unsymmetrical ureas involves the reaction of a carbamate, such as this compound, with an amine at elevated temperatures. thieme-connect.com This reaction is thought to proceed through the formation of an isocyanate intermediate, which is then trapped by the amine. thieme-connect.com

Isopropenyl carbamates have been shown to be effective reagents for the clean and irreversible synthesis of unsymmetrical ureas by reacting with amines. nih.gov Another method involves the in-situ generation of isocyanates from Cbz-protected amines, which can then react with alcohols to form unsymmetrical carbamates or with other amines to form unsymmetrical ureas. rsc.org Additionally, a metal-free synthesis has been developed where a carbamic acid intermediate, formed from an amine and CO2, is dehydrated to an isocyanate that can be trapped by various nucleophiles to create unsymmetrical ureas and carbamates. acs.org

Modifying the structure of the alkyl chain or introducing aromatic moieties can significantly alter the properties of this compound. These modifications are often achieved through derivatization reactions.

For analytical purposes, carbamates can be derivatized to make them more suitable for techniques like gas chromatography (GC). researchgate.net This can involve reacting the carbamate with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) or 9-xanthydrol to increase volatility and thermal stability. nih.govnih.gov For instance, flash methylation in a GC injection port can derivatize carbamates for GC-MS/MS analysis. scispec.co.th

Synthetic modifications can include introducing unsaturation or functional groups into the alkyl chain or attaching various aromatic rings to the carbamate nitrogen. These derivatizations allow for the fine-tuning of the molecule's physical, chemical, and biological properties. The synthesis of O-aryl carbamates, for example, can be achieved by reacting an N-substituted carbamoyl chloride with a substituted phenol. thieme-connect.com

Synthesis of Unsymmetrical Diureas and Carbamates

Reaction Mechanism Studies of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthesis conditions and developing more efficient catalytic systems.

The formation of carbamates from amines and dimethyl carbonate (DMC) is a well-studied reaction. In the presence of a catalyst, the reaction typically proceeds via a nucleophilic substitution mechanism (SN2). researchgate.net For example, with ytterbium acetate as a catalyst, a proposed mechanism involves a SN2 nucleophilic substitution. researchgate.net When using imidazolium-based ionic liquids, computational studies suggest that the acidic proton of the ionic liquid activates the DMC molecule, facilitating the nucleophilic attack by the amine. sci-hub.se

In ceria-catalyzed synthesis, the reaction mechanism is complex and can involve multiple pathways. acs.org The formation of carbamates is favored on certain crystal facets of the ceria catalyst and proceeds through the conversion of the amine to a monocarbamate, which then reacts further to a biscarbamate. acs.org Unprecedented urea intermediates have also been identified, which can reversibly transform back into carbamates. acs.org

For the formation of carbamates from CO2 and amines, mechanistic studies have shown that the role of a base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), is to deprotonate the amine as it attacks a free CO2 molecule, rather than the TMG-CO2 adduct acting as a direct carboxylation agent. rsc.org A proposed mechanism for a three-component coupling reaction involving CO2, an amine, and an alkyl halide suggests the formation of an ionic intermediate which is accelerated by a strong, non-nucleophilic base. acs.org

Investigation of Ionic Intermediates in Carbamate Synthesis

The synthesis of carbamates, including this compound, through the direct fixation of carbon dioxide with amines and subsequent reaction with alkyl halides is understood to proceed via the formation of an ionic intermediate. acs.orgnih.gov Mechanistic studies have indicated that the reaction is accelerated by the presence of strong, non-nucleophilic bases which help to stabilize this intermediate. acs.orgnih.gov

The process typically involves the reaction of an amine with CO2 to form a carbamate anion. This ionic species is then subjected to alkylation to produce the final carbamate product. acs.org Research has shown that the formation of this ionic intermediate can be influenced by various factors. For instance, the use of deep eutectic solvents (DESs), particularly those based on choline (B1196258) chloride, has been found to facilitate the synthesis of carbamates from less reactive alkyl chlorides, leading to good yields. acs.orgnih.gov Similarly, quaternary onium salts, such as tetrabutylammonium bromide, have demonstrated a positive effect on reaction yields when using supercritical carbon dioxide as both a solvent and reactant. acs.orgnih.gov

In some cases, the reaction pathway can lead to undesired byproducts. For example, the reaction of a substrate with an alkylating agent can form a secondary amine, which then reacts with CO2. To circumvent this, a two-reactor system has been employed where the ionic intermediate is formed in the first reactor by reacting the substrate with CO2, and this intermediate is then reacted with an alkylating agent in a second reactor. acs.org

The nature of the solvent also plays a crucial role. Polar aprotic solvents like acetonitrile (B52724) may favor the S_N2 substitution of the halide, potentially leading to the formation of N-alkylated byproducts instead of the desired carbamate. nih.gov The concentration of CO2 is another critical parameter; a higher volumetric excess of carbon dioxide can accelerate the formation of the desired carbamate over N-alkylated byproducts. acs.orgnih.gov

Recent investigations into the synthesis of N-heteroaryl carbamates have provided further insights into the nature of the ionic intermediates. It was previously thought that superbases, when mixed with indoles and azoles, form ionic salts. However, recent findings suggest they generally form uncharged hydrogen-bonded complexes under inert atmospheres. uio.no It is only upon exposure to CO2 that carbamate salts are formed. uio.no These carbamate salts can be categorized as either stable or fluxional, with the latter undergoing rapid and reversible CO2 exchange, making them poor substrates for subsequent alkylation. uio.no This fluxional behavior is influenced by electronic destabilization effects from the substrate and can be mitigated by adjusting reaction conditions such as lowering the temperature or increasing the CO2 pressure to stabilize the carbamate salts. uio.no

Role of Catalysts in Reaction Selectivity and Yield

Catalysts play a pivotal role in directing the synthesis of this compound and other carbamates towards higher selectivity and yield, while often allowing for milder reaction conditions. A variety of catalytic systems have been explored, ranging from metal complexes to ionic liquids and solid-supported catalysts.

Metal-Based Catalysts:

Cobalt-based polyoxometalate-metal organic frameworks (POM-MOFs) have been successfully used to catalyze the synthesis of various carbamates from carbon dioxide, an alcohol, and an amine. For instance, the synthesis of hexyl-N-cyclohexylcarbamate from hexanol and cyclohexylamine using a cobalt-based POM-MOF catalyst and tetrabutylammonium bromide as a co-catalyst achieved a yield of 85.2% and a selectivity of 97.2%. These catalysts can be recovered and reused for several cycles without a significant loss in activity. The optimal conditions for this system were found to be a temperature of 140°C, a catalyst load of 0.05 g, a CO2 pressure of 20 bars, and a reaction time of 16 hours.

Copper-catalyzed reactions have also been developed for the synthesis of tertiary carbamates from unactivated alkanes and isocyanates. rsc.org While many transition metal salts like Fe(OAc)2, Co(OAc)2, Ni(OAc)2·4H2O, and AgOAc did not promote the reaction, [Cu(NCMe)4]BF4 was found to be effective. rsc.org The reaction is believed to involve a radical pathway, and the site selectivity follows the order of 3° > 2° > 1° C-H bonds. rsc.org

Lead acetate has been used as a catalyst for the synthesis of aromatic carbamates from aromatic amines and dimethyl carbonate. researchgate.net Zinc-based catalysts, particularly zinc chloride, have been shown to be efficient in activating carbamoyl chlorides for reaction with alcohols to form carbamates, with yields ranging from 49-87%. nih.govacs.org

Ionic Liquids as Catalysts:

Ionic liquids have emerged as effective catalysts and solvents for carbamate synthesis. google.comionike.com Imidazolium-based ionic liquids, in particular, have been used for the selective synthesis of carbamates from amines and dimethyl carbonate. researchgate.netresearchgate.netsci-hub.se The –SO3H-functionalized ionic liquid has been identified as a highly active catalyst, achieving nearly 100% conversion and 95% selectivity for the reaction of 1,6-hexanediamine. researchgate.net Dicationic ionic liquids have shown better catalytic activity than monocationic ones, which may be attributed to their bifunctional nature. sci-hub.se These ionic liquid systems are often reusable and promote clean reactions. ionike.comresearchgate.net

Solid and Supported Catalysts:

Solid catalysts offer advantages in terms of separation and reusability. An iron-chrome catalyst, TZC-3/1, was found to be highly active for the reaction of n-hexylamine with dimethyl carbonate, yielding approximately 70% methyl N-hexylcarbamate with 80% selectivity at 150°C. researchgate.net Metal complex-containing zeolite frameworks have also been utilized to produce carbamates with good selectivity. nih.gov

Base Catalysts:

Basic catalysts, such as cesium carbonate (Cs2CO3), have been shown to effectively convert aliphatic amines to their corresponding carbamates in good yields under mild CO2 pressure. The use of a larger excess of alcohol in these reactions generally promotes both higher conversion and selectivity towards the carbamate.

The following table summarizes the performance of various catalytic systems in the synthesis of carbamates, including this compound derivatives.

Catalyst SystemReactantsProductYield (%)Selectivity (%)Reference
Cobalt-based POM-MOF / Tetrabutylammonium bromideHexanol, Cyclohexylamine, CO2Hexyl-N-cyclohexylcarbamate85.297.2
Iron-chrome (TZC-3/1)n-Hexylamine, Dimethyl carbonateMethyl N-hexylcarbamate~7080 researchgate.net
[Cu(NCMe)4]BF4Cyclohexane, p-Trifluoromethylphenyl isocyanateN-(p-Trifluoromethylphenyl) cyclohexylcarbamate77-79- rsc.org
–SO3H-functionalized ionic liquid1,6-Hexanediamine, Dimethyl carbonate-~100 (conversion)95 researchgate.net
Cesium Carbonaten-Hexylamine, n-Hexanol, CO2n-Hexyl n-hexylcarbamate5549
Zinc ChlorideCarbamoyl chlorides, AlcoholsVarious carbamates49-87- nih.govacs.org

Biological and Pharmacological Investigations of Hexyl Carbamate

Structure-Activity Relationship (SAR) Studies of Hexyl Carbamate (B1207046) and Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like hexyl carbamate relates to its biological activity. These studies systematically alter parts of the molecule—such as the length of the alkyl chain, substituents on aromatic rings, and groups attached to the carbamate nitrogen—to observe the resulting changes in efficacy.

The length of the alkyl chain in carbamate compounds has a pronounced effect on their biological activity. Research on various carbamate derivatives has consistently shown that altering the number of carbon atoms in this chain can significantly impact their potency and, in some cases, their mechanism of action.

In studies of salicylanilide (B1680751) N-alkylcarbamates as acetylcholinesterase (AChE) inhibitors, a clear dependence of activity on the N-alkyl chain length was observed. mdpi.com The most potent AChE inhibitors in this series were found to have an optimal alkyl chain length of six to eleven carbons (hexyl to undecyl). mdpi.com This suggests that the hexyl group provides a favorable balance of lipophilicity and steric properties for optimal interaction with the enzyme's active site. mdpi.com Generally, compounds with higher lipophilicity demonstrated greater inhibition, highlighting the importance of the alkyl chain in facilitating the compound's access to and interaction with the target. mdpi.com

Similarly, investigations into phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates as inhibitors of fatty acid amide hydrolase (FAAH) revealed that the length of the alkyl spacer connecting the indole (B1671886) and carbamate moieties is a critical determinant of inhibitory potency. acs.org While pentyl and heptyl chains were found to be most effective in a related series, any deviation—either shortening or lengthening the chain by a single carbon—led to a notable decrease in FAAH inhibition. acs.org This underscores the specific spatial requirements of the enzyme's binding pocket.

The "cut-off effect" is a well-documented phenomenon in which the biological activity of a series of compounds initially increases with alkyl chain length up to a certain point, after which it decreases. nih.gov This is often attributed to factors like reduced solubility or steric hindrance once the chain becomes too long. nih.gov This non-linear relationship emphasizes that while lipophilicity is important, an optimal chain length is crucial for maximal biological effect. nih.gov

Table 1: Effect of Alkyl Chain Length on Enzyme Inhibition

Compound Series Target Enzyme Optimal Chain Length for Activity Reference
Salicylanilide N-alkylcarbamates Acetylcholinesterase (AChE) Hexyl to Undecyl mdpi.com
Phenyl N-(ω-indol-1-ylalkyl)carbamates Fatty Acid Amide Hydrolase (FAAH) Pentyl, Heptyl acs.org
Piperidinoethylesters of alkoxyphenylcarbamic acids Photosystem II Hexyl to Octyl sav.sk

The introduction of various substituents onto aromatic or heterocyclic rings attached to the carbamate core can dramatically alter the compound's biological profile. These modifications can influence electronic properties, lipophilicity, and steric interactions with the target protein.

In a study of salicylanilide N-alkylcarbamates, the nature and position of substituents on the aniline (B41778) ring were shown to be significant for acetylcholinesterase (AChE) inhibitory activity. mdpi.com For instance, disubstitution with chlorine at the C'(3,4) positions of the aniline ring, combined with an optimal alkyl chain length, yielded the most potent AChE inhibitors. mdpi.com Monochlorination at the C'(4) position resulted in slightly more effective inhibitors than substitution at the C'(3) position. mdpi.com This indicates that both the electronic effect and the position of the substituent are critical for activity.

Similarly, research on p-pyridinyl oxime carbamates demonstrated that substituents on the carbamate's aromatic group were critical for their ability to cleave DNA upon UV irradiation. beilstein-journals.org Halogenated derivatives, in particular, were found to be highly effective, acting as "synthetic nucleases." beilstein-journals.org In contrast, the nature of the substituent on the imine group of the oxime had little effect on the extent of DNA damage, pinpointing the carbamate moiety as the key determinant of this specific activity. beilstein-journals.org

The electronic nature of the substituent often plays a key role. For example, within a series of phenyl N-methyl carbamates, an increase in the electron-withdrawing effect of the substituent was found to enhance AChE inhibitory activity. mdpi.com This suggests that the electronic landscape of the aromatic ring directly influences the binding affinity of the carbamate to the enzyme.

Table 2: Influence of Aromatic Substituents on Biological Activity

Compound Series Biological Target/Activity Key Substituent Effects Reference
Salicylanilide N-alkylcarbamates Acetylcholinesterase (AChE) 3,4-Dichloro substitution on the aniline ring enhanced activity. C'4-monochloro was more effective than C'3-monochloro. mdpi.com
p-Pyridinyl oxime carbamates DNA photocleavage Halogenated substituents on the carbamate's aromatic group were critical for activity. beilstein-journals.org
Phenyl N-methyl carbamates Acetylcholinesterase (AChE) Increasing electron-withdrawing effect of substituents increased activity. mdpi.com

Substitution on the carbamate nitrogen atom provides another avenue for modulating biological activity. The size and nature of the alkyl groups attached to the nitrogen can affect the compound's stability, lipophilicity, and interaction with the target enzyme.

Generally, N-monosubstituted carbamates are often more potent inhibitors of enzymes like acetylcholinesterase (AChE) compared to their N,N-disubstituted counterparts. who.int For many insecticidal carbamates, monomethyl derivatives are preferred over dimethyl derivatives because the latter are typically poorer AChE inhibitors and may be detoxified more rapidly. who.int

However, the influence of N-substitution can be complex and target-dependent. In a study of salicylanilide derivatives, N,N-disubstituted carbamates were found to be chemically stable, whereas N-monosubstituted carbamates of phenols were more labile. acs.org The stability of the carbamate linkage is a crucial factor for its pharmacological activity; rapid hydrolysis can lead to weakened or shortened effects. acs.orgnih.gov

In some cases, increasing the bulk of the hydrophobic groups on the carbamoyl (B1232498) nitrogen has been shown to lead to better AChE inhibition. mdpi.com This suggests that for certain targets, a larger substituent on the nitrogen can enhance binding affinity. Conversely, studies with naltrexone (B1662487) carbamate prodrugs showed that increasing the alkyl chain length from methyl to ethyl on the nitrogen could dramatically decrease binding and potency, possibly due to conformational restrictions within the binding site. permegear.com

Table 3: Effect of Carbamate Nitrogen Substitution on Biological Properties

Carbamate Type General Observation Context/Example Reference
N-Monomethyl vs. N,N-Dimethyl N-Monomethyl often more potent AChE inhibitors. Insecticidal carbamates. who.int
N-Monoalkyl vs. N,N-Dialkyl N,N-Dialkyl carbamates generally exhibit greater chemical and enzymatic stability. Naltrexone and entacapone (B1671355) prodrugs. permegear.com
N-Alkylation Increasing bulk of hydrophobic groups can enhance AChE inhibition. Phenyl N-methyl carbamates. mdpi.com
N-Alkylation Increasing alkyl chain length from methyl to ethyl can decrease binding affinity. Naltrexone carbamate prodrugs. permegear.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for efficacy. researchgate.netplos.org

For carbamate derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, including acetylcholinesterase (AChE). plos.orgnih.gov These models often use a range of physicochemical and molecular descriptors, such as:

Topological indices: These describe the connectivity and branching of the molecule (e.g., Balaban centric index, Weiner index). researchgate.net

Electronic parameters: These quantify the electronic properties of the molecule, which can be crucial for receptor interactions. researchgate.net

Steric parameters: Molar refractivity (MR) and molecular weight (MW) are often used to describe the size and bulk of the molecule or its substituents. researchgate.net

A QSAR study on a series of carbamate-appended N-alkylsulfonamides found that their inhibitory activity was significantly correlated with parameters like the Balaban centric index, molar refractivity, and molecular weight. researchgate.net The model suggested that larger and more polar groups would favor inhibitory activity. researchgate.net

In another study focused on carbamate-based AChE inhibitors, a robust 2D-QSAR model was developed. plos.orgnih.gov This model highlighted the importance of descriptors like the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms for predicting anti-AChE activity. nih.gov Such models not only predict activity but also guide the design of new, potentially more potent analogs by identifying the key structural features to modify. plos.orgnih.gov The reliability of these models is typically confirmed through internal and external validation techniques to ensure their predictive power. plos.org

Influence of Carbamate Nitrogen Substitution (e.g., methylation, ethylation)

Biological System Interactions and Mechanisms

Understanding how this compound and its analogs interact with biological systems at a molecular level is crucial for elucidating their mechanism of action. This involves studying the specific interactions between the compound (the ligand) and its biological target, which is often a protein.

The biological effect of a carbamate inhibitor is dictated by its binding to a target protein. The carbamate moiety itself is a key pharmacophore, capable of participating in various non-covalent and, in some cases, covalent interactions within the protein's active site. nih.govmdpi.com

Hydrogen Bonding and Hydrophobic Interactions: The carbamate group can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). nih.govnih.gov These hydrogen bonds are often critical for the stability of the ligand-enzyme complex. nih.gov For example, molecular docking studies of carbamate inhibitors with acetylcholinesterase (AChE) have shown the formation of multiple hydrogen bonds with key amino acid residues in the active site, such as Phenylalanine, Arginine, and Glycine. nih.gov

Conformational Effects: The carbamate functional group imposes a degree of conformational restriction on the molecule due to the partial double-bond character of the C-N bond. acs.orgnih.gov This can influence how the molecule fits into the binding site of a target protein. Molecular dynamics (MD) simulations are often used to study the dynamic nature of these interactions and the stability of the protein-ligand complex over time. nih.govmdpi.com These simulations can reveal how both the ligand and the protein may adapt their conformations to achieve a more favorable binding state, providing a more realistic picture than static docking models. nih.gov

Covalent Inhibition: Many carbamate insecticides and some therapeutic carbamates function as covalent inhibitors of serine hydrolases, such as acetylcholinesterase. who.int The mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site. This forms a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine (B1216132). mdpi.com This effective inactivation of the enzyme leads to the accumulation of acetylcholine at nerve synapses, resulting in the observed physiological effects. nih.gov

Table 4: Common Protein-Ligand Interactions for Carbamates

Interaction Type Description Key Molecular Feature Reference
Hydrogen Bonding Formation of hydrogen bonds with active site residues. Carbamate N-H and C=O groups. nih.govnih.govnih.gov
Hydrophobic Interactions Nonpolar interactions with hydrophobic pockets of the protein. Alkyl chains and aromatic rings. nih.govmdpi.com
π-Stacking Stacking interactions between aromatic rings of the ligand and protein. Aromatic rings. mdpi.commdpi.com
Covalent Inhibition Formation of a stable covalent bond with a catalytic residue. Carbamate carbonyl group reacting with a serine hydroxyl. mdpi.comwho.intnih.gov
Alkyl-π Interactions Interaction between an alkyl group and an aromatic ring. Alkyl chain and aromatic residues. mdpi.commdpi.com

Quorum Sensing Modulation (e.g., in Vibrio fischeri)

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process often involves signal molecules like acyl-homoserine lactones (AHLs). The modulation of QS is a promising strategy for controlling bacterial behavior.

Investigations into analogues of AHLs, where the amide function is replaced by a carbamate group, have been conducted to assess their impact on the QS system of the bacterium Vibrio fischeri. researchgate.netnih.gov In this context, a hexyl-substituted carbamate was identified as a modulator of the TraR protein, a transcriptional activator in the QS circuit. researchgate.netnih.gov Studies on a series of carbamate analogues revealed that the length of the alkyl chain is a critical determinant of activity. While an ethyl-substituted carbamate showed weak agonistic (activating) effects, compounds with longer alkyl chains, such as hexyl, demonstrated significant antagonistic (inhibitory) activity against the Vibrio fischeri quorum sensing system. researchgate.netnih.gov

Docking studies with the LuxR protein model from Vibrio fischeri suggest that the carbamate group's additional heteroatom can form a new hydrogen bond with the amino acid residue Tyr70 in the binding site, altering the interaction network compared to the natural ligand. researchgate.netnih.gov

Potential for Site-Specific Targeting in Drug Delivery

The chemical properties of the this compound group are being explored for their potential in creating advanced drug delivery systems. The carbamate linkage can be incorporated into larger molecules to develop systems for slow-release or site-specific drug delivery. solubilityofthings.comgoogle.com

One approach involves integrating carbamate-linked drugs into polymer matrices, such as cryogels. researchgate.net For example, the anticancer drug doxorubicin (B1662922) has been conjugated to cryogel scaffolds through carbamate linkers. researchgate.net These systems can act as depots for the slow release of the therapeutic agent. researchgate.net The stability of the carbamate bond can be engineered to be sensitive to specific physiological conditions, such as the lower pH found in tumor microenvironments, allowing for triggered drug release at the target site. researchgate.net This strategy aims to concentrate the therapeutic effect on diseased cells while minimizing exposure to healthy tissues. d-nb.infobenthamopenarchives.com Studies on 5,5-dimethylthis compound have also indicated its potential for use in site-specific targeting mechanisms. solubilityofthings.com

Influence on Neurotransmitter Activity

Carbamate compounds have long been recognized for their ability to interact with the nervous system, particularly by influencing the levels of neurotransmitters. Several this compound derivatives have been investigated for their potent effects on cholinesterases, a family of enzymes that break down the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes leads to increased acetylcholine levels in synaptic clefts, which is a key therapeutic strategy for conditions like Alzheimer's disease. google.com

A detailed kinetic analysis was performed on a series of novel N-methyl, N-alkyl carbamates, including a hexyl derivative, to determine their inhibition rates for human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The study revealed that the rate of enzyme carbamylation (kᵢ), a measure of inhibitory potency, was significantly influenced by the size of the N-alkyl substituent. researchgate.net The hexyl group was among the substituents that produced the highest carbamylation rates for AChE, suggesting a strong interaction with the enzyme's active site. researchgate.net Similarly, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has been shown to exhibit a significant binding affinity for acetylcholinesterase, thereby influencing synaptic transmission and neuronal signaling.

Bioactive Interactions Facilitated by Structural Configuration

The specific three-dimensional structure of this compound derivatives is crucial for their biological activity, enabling precise interactions with target biomolecules. solubilityofthings.com The hexyl chain, in particular, plays a key role in how these molecules fit into the binding sites of enzymes.

Prodrug Potential and Enzymatic Activation

The carbamate functional group is a cornerstone of prodrug design, a strategy where an inactive compound is administered and then converted into a pharmacologically active drug within the body, often through enzymatic action. nih.gov Carbamates are generally stable but can be designed to be cleaved by specific enzymes, such as carboxylesterases, which are abundant in the liver and other tissues. researchgate.netresearchsquare.comnih.gov

The this compound moiety has proven to be particularly effective in this regard. In a study designing carbamate prodrugs of the therapeutic agent 5′-methylthioadenosine (MTA), a series of N-(alkyloxy)carbonyl-MTA derivatives were synthesized and evaluated. researchgate.netresearchsquare.com The research found that the this compound derivative was the most rapidly activated prodrug in the presence of mouse liver microsomes, which contain the activating carboxylesterases. researchgate.netresearchsquare.com This rapid conversion highlights the suitability of the hexyl group for enzymatic recognition and cleavage.

The activation rates for various MTA carbamate prodrugs are detailed in the table below.

Carbamate Prodrug Alkyl ChainHalf-Life (t½) in Mouse Liver Microsomes (hours)
Hexyl 1.2
Butyl9.4
Isopropyl> 48
Ethyl> 48
Data sourced from a study on potential carbamate prodrugs of 5′-methylthioadenosine. researchgate.netresearchsquare.com

This enzymatic activation strategy allows for the controlled release of the active drug, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. nih.govdergipark.org.tr

Molecular Recognition by Enzyme Active Sites

Molecular recognition, the specific binding between a ligand and its biological target, is fundamental to pharmacology. The structural features of this compound derivatives allow them to be precisely recognized by the active sites of specific enzymes.

Detailed investigations into the inhibition of cholesterol esterase by a family of aryl carbamates provide a clear example of this principle. acs.orgnih.gov These studies used carbamates with varying N-alkyl chains (from n=4 to n=9) to map the enzyme's active site. acs.orgnih.gov The optimal inhibitory activity observed with the N-hexyl carbamate (for porcine CEase) indicates a high degree of molecular complementarity between the hexyl chain and the enzyme's binding pocket. acs.orgnih.gov This suggests that the size, shape, and lipophilicity of the hexyl group are key determinants for effective binding. acs.orgnih.govresearchgate.net

Furthermore, Hammett plots derived from studying p-substituted phenyl-N-hexyl carbamates helped to characterize the electronic nature of the carbamylation transition state, revealing that the rate-determining step for inhibition is the expulsion of the phenolate (B1203915) anion. acs.orgnih.gov These findings illuminate the detailed molecular interactions that govern how hexyl carbamates are recognized and processed by enzyme active sites, which is critical for the rational design of potent and specific enzyme inhibitors. nih.gov

Investigations in Disease Models

The therapeutic potential of this compound-containing compounds has been assessed in various disease models, particularly for neurodegenerative disorders. Aromatic carbamate derivatives have been synthesized based on the structure of the neuroprotective drug flupirtine (B1215404) and tested for their efficacy. nih.gov

In one study, a this compound analogue was evaluated for its neuroprotective activity. The results showed that this compound provided significant protection to neuronal cells, with a measured cell viability of 78% in the tested model. nih.gov This suggests a potential role for such compounds in mitigating the neuronal cell death characteristic of neurodegenerative diseases. nih.gov

The table below summarizes the neuroprotective activity of selected aromatic carbamate analogues.

Carbamate Analogue Alkyl ChainCell Viability (%)
Methyl97
Hexyl 78
Isobutyl63
Propyl47
tert-Butyl42
Data sourced from a study on aromatic carbamates with neuroprotective activity. nih.gov

Additionally, due to their mechanism of action as cholinesterase inhibitors, carbamate compounds, including those with hexyl moieties, are considered relevant for Alzheimer's disease models. google.comresearchgate.net By inhibiting butyrylcholinesterase, which is found at elevated levels in the brains of Alzheimer's patients, these compounds may not only address cognitive symptoms but also potentially impact the underlying pathology. google.comsci-hub.se

Antimalarial Activity Studies (e.g., Plasmodium berghei model)

Research into the antimalarial potential of this compound has often focused on its use as a prodrug, a chemically modified version of a drug that becomes active after administration. In one key study, n-hexyl carbamate was synthesized as a derivative of the known antimalarial drug primaquine (B1584692). nih.gov The primary goal of this chemical modification was to create a more stable compound that could effectively deliver the active drug. nih.gov

The antimalarial efficacy of these derivatives was evaluated using a comprehensive model that included Plasmodium berghei-infected Balb C mice and Anopheles stephensi mosquitoes. nih.gov The study aimed to determine if the carbamate derivatives could block the transmission of the parasite. The results demonstrated that the n-hexyl carbamate of primaquine had a significant impact on the parasite's life cycle within the mosquito vector. nih.gov

Compared to the control group, the n-hexyl carbamate derivative was found to substantially decrease both the percentage of infected mosquitoes and the average number of oocysts (the encysted, developing stage of the parasite) in the mosquitoes that did become infected. nih.gov These findings suggest that O-alkyl carbamates of primaquine, including the hexyl derivative, show promise as transmission-blocking agents in the fight against malaria. nih.gov

Table 1: Effect of Primaquine Carbamate Derivatives on Anopheles stephensi Mosquitoes Infected with P. berghei

Compound Effect on Infected Mosquitoes Effect on Oocyst Count Implication
n-Hexyl Carbamate of Primaquine Significantly reduced percentage of infection nih.gov Significantly reduced mean number of oocysts per mosquito nih.gov Potential as a transmission-blocking antimalarial agent nih.gov

| Ethyl Carbamate of Primaquine | Significantly reduced percentage of infection nih.gov | Significantly reduced mean number of oocysts per mosquito nih.gov | Potential as a transmission-blocking antimalarial agent nih.gov |

Neurobiological Research Applications

Carbamate compounds have been a subject of significant interest in neurobiological research, primarily due to their activity as cholinesterase inhibitors and their potential in treating neurodegenerative diseases. mdpi.comgoogle.com The mechanism of action for many carbamates involves the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine. mdpi.com This inhibition can help in managing symptoms of diseases such as Alzheimer's. google.com

Within this context, specific this compound derivatives have been investigated for their neuroprotective properties. In a study focused on developing aromatic carbamates based on the structure of the drug flupirtine, a this compound analogue was synthesized and tested for its ability to protect neurons from apoptosis (programmed cell death). nih.gov The research used human induced pluripotent stem cell-derived neurons to test the efficacy of these compounds against etoposide-induced apoptosis. nih.gov

The this compound analogue demonstrated significant protective activity, preserving 78% of the neurons. nih.gov This was comparable to the methyl carbamate analogue, which showed 97% cell viability. However, the study noted that the hexyl derivative had a reduced multiparameter optimization (MPO) score, which is used to assess the drug-likeness of a compound for central nervous system (CNS) applications. nih.gov The research highlighted that linear alkyl chains, like hexyl, contributed to neuroprotective activity, whereas branched chains such as isobutyl and tert-butyl resulted in reduced or no activity. nih.gov

Table 2: Neuroprotective Activity of Aromatic Carbamate Analogues

Carbamate Analogue Chain Structure Cell Viability (%) nih.gov
This compound Linear (6 carbons) 78%
Methyl Carbamate Linear (1 carbon) 97%
Propyl Carbamate Linear (3 carbons) 47% (no activity above control)
Isobutyl Carbamate Branched 63%

| tert-Butyl Carbamate | Branched | 42% (no activity above control) |

Toxicological and Ecotoxicological Research on Hexyl Carbamate

Toxicity Mechanisms and Pathways

The toxicity of hexyl carbamate (B1207046) and related compounds is not limited to a single mechanism but involves a combination of cholinergic and non-cholinergic routes, leading to cellular stress, damage, and apoptosis.

Carbamates are widely recognized for their ability to inhibit cholinesterase enzymes, which are critical for neurotransmission. google.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing cholinergic toxicity. sci-hub.senih.gov Specifically, derivatives of hexyl carbamate have been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme that, like acetylcholinesterase (AChE), plays a role in hydrolyzing acetylcholine. sci-hub.senih.govresearchgate.net The inhibition of these enzymes disrupts normal nerve function and is a primary pathway for the toxic effects of many carbamates. google.comnih.gov

Beyond the well-established cholinergic route, research has pointed towards non-cholinergic pathways of toxicity. For instance, a this compound analog of carmofur (B1668449) was found to be a more potent inhibitor of the main protease (Mpro) of SARS-CoV-2 than carmofur itself, indicating that the this compound moiety can interact with enzyme targets other than cholinesterases. biorxiv.orgbiorxiv.org Studies on vorapaxar (B1682261) derivatives, including a this compound version, suggest that these lipophilic molecules may interact with receptors like Protease-Activated Receptor 1 (PAR1) by entering from the lipid bilayer, highlighting a non-traditional pathway of cellular interaction. nih.gov Furthermore, certain this compound derivatives have shown inhibitory activity against the EphA2 receptor, a target involved in cell signaling, with inhibitory potency being influenced by the alkyl chain length. nih.gov

This compound and its derivatives have been shown to induce cellular toxicity through the generation of oxidative stress and subsequent DNA damage. Studies have indicated that an accumulation of reactive oxygen species (ROS) is a critical factor in the initiation of cellular damage. aaspjournal.orggoogle.com One study found that compounds featuring a this compound moiety exhibited high cytotoxicity and caused DNA fragmentation in HL-60 leukemia cells, suggesting that these compounds lead to cell death rather than simply arresting cell growth. aaspjournal.org The mechanism involves the induction of metabolic oxidative stress, which can lead to prolonged cell injury. unil.ch Research on other complex molecules containing carbamate structures has also highlighted the downregulation of DNA damage response genes as a potential toxic mechanism. mdpi.comgoogle.com The interaction of certain metal complexes containing carbamate ligands with DNA has also been explored, with some compounds inducing DNA damage upon photoactivation. core.ac.uk

A significant pathway for the cytotoxicity of this compound-containing compounds is the induction of programmed cell death, or apoptosis. Research has demonstrated that compounds with a this compound moiety can cause cell death in cancer cell lines, as evidenced by DNA fragmentation. aaspjournal.org Analogs of carmofur, including a more potent this compound version, are known to inhibit acid ceramidase, leading to an increase in ceramide levels which in turn induces apoptosis. researchgate.net In studies on human cancer cells, treatment with nanoparticle-conjugated carmofur resulted in a marked increase in both early and late apoptotic cell populations. researchgate.net This process is often preceded by the depletion of essential cellular energy molecules like NAD+ and ATP and the depolarization of the mitochondrial membrane, ultimately triggering apoptotic pathways. unil.ch

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. iusspavia.itgoogle.com Research suggests that some carbamate-containing molecules can modulate this pathway. iusspavia.it Certain hybrid molecules have been shown to exert protective effects by activating the Nrf2 signaling pathway and inducing the expression of its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). iusspavia.it The Keap1-Nrf2 protein-protein interaction is a key regulatory point, and targeting this interface has been a strategy in developing compounds to modulate cellular responses to stress. nih.gov The ability of certain compounds to influence this pathway highlights a complex interaction where they may either trigger a protective response or overwhelm it, contributing to toxicity.

The vascular endothelium is a critical interface, and the effects of this compound on these cells have been a subject of investigation. Studies using Human Umbilical Vein Endothelial Cells (HUVEC) as a model have shown varied results. For example, while a platinum nanoparticle-carmofur conjugate was highly toxic to cancer cells, its toxicity towards HUVEC cells was reported to be minimal, suggesting a degree of selectivity. researchgate.net Other research has focused on the physical interactions with the endothelial surface, such as the adhesion of vesicles to HUVECs, which is influenced by the state of the cell's surface glycocalyx. researcher.life Additionally, certain compounds have been found to stimulate the production of tissue-type plasminogen activator (t-PA) in human endothelial cells, an effect linked to epigenetic modifications. google.com These findings indicate that the impact of this compound-related compounds on endothelial cells can range from minimal toxicity to the modulation of important physiological processes. googleapis.com

Effects on Nrf2 Signaling Pathways

Environmental Fate and Degradation Processes

The environmental behavior of carbamates is a significant area of ecotoxicological research. epa.gov Information from registration dossiers, such as those submitted to the European Chemicals Agency (ECHA), provides data on the environmental fate, pathways, and ecotoxicological information for various carbamates. europa.eueuropa.eu

Studies on the degradation of synthetic polymers have provided specific insights into the stability of the this compound structure. In research on sequence-defined poly(N-substituted urethane)s, it was observed that while polymers with ethyl carbamate units could degrade, the presence of this compound main-chain motifs acted to block this degradation process. researchgate.netacs.org This suggests that the this compound linkage imparts a higher degree of stability and resistance to degradation compared to smaller alkyl carbamates, potentially leading to greater persistence in the environment. researchgate.netacs.org

Data Tables

Table 1: Inhibitory Activity of this compound Analogs

Compound/Analog Target Measured Effect Source
This compound analog of Carmofur SARS-CoV-2 Main Protease (Mpro) Decreased Mpro activity to 19 ± 8.8% biorxiv.orgbiorxiv.org
Lophine-carbohydrate hybrid (8b) Acetylcholinesterase (AChE) IC₅₀ = 2.75 µM nih.gov

Table 2: Cytotoxicity of this compound Moiety

Cell Line Compound Type Observed Effect Source
HL-60 (Human promyelocytic leukemia) Compound with this compound moiety High cytotoxicity (IC₅₀ = 1.4µM), DNA fragmentation aaspjournal.org
HCT116 (Human colon cancer) Carmofur-Platinum Nanoparticle Decreased cell viability to 55.47% researchgate.net
MCF-7 (Human breast cancer) Carmofur-Platinum Nanoparticle Decreased cell viability to 49.60% researchgate.net

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis, volatilization)

The environmental fate of carbamates, including this compound, is significantly influenced by abiotic degradation processes such as hydrolysis, photolysis, and volatilization. who.intfrontiersin.org These mechanisms contribute to the breakdown of the compound in soil and aquatic environments. who.int

Hydrolysis: Hydrolysis is a primary pathway for the degradation of carbamates in soil and water. who.intresearchgate.net The carbamate ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base, with base-catalyzed hydrolysis being the dominant pathway under typical environmental pH conditions. europa.eu This process typically involves the cleavage of the ester bond, yielding an alcohol, carbon dioxide, and an amine. europa.euupm.edu.my For this compound, this would result in hexanol, carbon dioxide, and ammonia. The stability of the carbamate to hydrolysis is influenced by its chemical structure. researcher.life Studies on various carbamates have shown that the rate of hydrolysis is dependent on the nature of the alcohol and amine groups. nih.gov For instance, the stability of carbamates in hydrolysis increases in the order of phenyl < benzyl (B1604629) < cyclohexyl for the alcohol moiety. researcher.life While specific kinetic data for this compound is limited, research on related alkyl carbamates indicates that they are generally more stable to hydrolysis than aryl carbamates. nih.govacs.org The process in alkaline conditions often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the formation of an isocyanate intermediate. researcher.lifekarger.com

Photolysis: Photolysis, or decomposition by light, is another significant abiotic degradation route for many carbamates, particularly in aqueous environments and on surfaces. who.intupm.edu.mynih.gov Carbamates absorb light, which can lead to their rapid decomposition. who.int Photolytic degradation can result in the hydrolysis of the carbamate to its corresponding phenol (B47542) (for aromatic carbamates) or alcohol, or in rearrangements to other chemical structures. annualreviews.org For example, the photolysis of carbofuran (B1668357) involves the initial cleavage of the carbamate group. dss.go.th The rate and products of photolysis can be influenced by the solvent, wavelength of light, and the presence of other substances. annualreviews.org While direct photolysis can be a key removal process, the presence of dissolved organic matter, such as humic acids, can sometimes inhibit the rate of photodecomposition by binding to the pesticide. dss.go.th

Volatilization: Volatilization from soil and water surfaces can contribute to the dissipation of carbamates, although it is generally considered a minor pathway for this class of compounds due to their typically low vapor pressure. who.intupm.edu.mynih.gov Factors such as soil type, moisture content, temperature, and the specific properties of the carbamate influence the rate of volatilization. who.intucanr.edu While some carbamates can be lost through vaporization or sublimation, strong adsorption to soil particles can reduce this effect. ucanr.edu

Table 1: Summary of Abiotic Degradation Mechanisms for Carbamates

Degradation MechanismDescriptionInfluencing FactorsGeneral Products for this compound
HydrolysisChemical breakdown due to reaction with water, cleaving the ester linkage. who.inteuropa.eupH (base-catalyzed is dominant), temperature, chemical structure. who.intresearcher.lifeHexanol, Carbon Dioxide, Ammonia. europa.euupm.edu.my
PhotolysisDegradation caused by the absorption of light energy. who.intupm.edu.myLight intensity and wavelength, presence of sensitizers or quenchers (e.g., dissolved organic matter). annualreviews.orgdss.go.thPotentially hexanol and other photo-rearranged products. annualreviews.org
VolatilizationLoss of the compound to the atmosphere as a gas. who.intupm.edu.myVapor pressure, temperature, soil type, soil moisture, adsorption. who.intucanr.eduThis compound (vapor).

Biotic Degradation Mechanisms

Biotic degradation, primarily by microorganisms, is a crucial process for the complete removal of carbamate compounds from the environment. nih.govresearchgate.net Soil and water microorganisms have demonstrated a remarkable ability to adapt and evolve pathways to break down these synthetic chemicals. frontiersin.orgnih.gov

A wide variety of microorganisms, including numerous species of bacteria and fungi, are capable of degrading carbamate pesticides. frontiersin.orgfrontiersin.org These microbes can utilize carbamates as a source of carbon, nitrogen, and energy. nih.govnih.gov

Bacteria: Bacterial genera that have been identified as carbamate degraders include Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Arthrobacter, Sphingomonas, Rhizobium, and Aminobacter. frontiersin.orgasm.orguomustansiriyah.edu.iq These bacteria have been isolated from various environments, particularly agricultural soils with a history of pesticide application. researchgate.net

Fungi: Fungal degradation of carbamates is also a significant area of research. frontiersin.org Genera such as Trichoderma, Pichia, Trametes, Aspergillus, and Mucor have been reported to transform or degrade carbamate pesticides. frontiersin.orgfrontiersin.org

The efficiency of microbial degradation is dependent on various environmental factors, including soil type, pH, moisture, and temperature, which affect microbial growth and activity. who.intupm.edu.my

The initial and most critical step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate linkage. nih.govfrontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. upm.edu.myfrontiersin.org These enzymes cleave either the ester or amide bond within the carbamate structure. frontiersin.orgresearchgate.net

This hydrolytic cleavage detoxifies the parent compound and breaks it down into simpler, more readily metabolizable components. upm.edu.my For N-methylcarbamates, enzymatic hydrolysis of the ester bond typically yields an alcohol (or phenol) and methylcarbamic acid, which is unstable and spontaneously decomposes into methylamine (B109427) and carbon dioxide. researchgate.net Alternatively, some enzymes may directly hydrolyze the amide bond to produce the corresponding alcohol and carbamic acid or directly to an alcohol, an amine, and CO2. researchgate.net The stability of the carbamate bond towards enzymatic hydrolysis can vary, with the carbamate group generally being more stable than a simple ester linkage but less stable than an amide bond. ontosight.aiontosight.ai

The genetic basis for carbamate degradation has been a subject of extensive research, leading to the identification of several key carbamate hydrolase genes. capes.gov.brresearchgate.net These genes encode the enzymes responsible for the initial hydrolytic step. Many of these genes are located on plasmids, which facilitates their transfer between different bacteria (horizontal gene transfer), contributing to the rapid adaptation of microbial communities to carbamate exposure. nih.gov

Some of the well-characterized carbamate hydrolase genes include:

mcd (methylcarbamate degradation): First identified in an Achromobacter species, this plasmid-encoded gene is involved in the hydrolysis of carbofuran. frontiersin.orgoup.com

cehA (carbaryl hydrolase): Originally isolated from a Rhizobium strain, this gene encodes an esterase that hydrolyzes carbaryl (B1668338) and has been found to be involved in the degradation of other carbamates like oxamyl. frontiersin.orgresearchgate.net It is one of the most frequently reported hydrolases for carbamate pesticides. researchgate.net

cahA (carbaryl hydrolase): Found in an Arthrobacter species, this gene encodes an amidase capable of degrading carbaryl. frontiersin.orgfrontiersin.org

mcbA: This gene was identified in a Pseudomonas sp. and is involved in carbaryl degradation. frontiersin.orgasm.org

cfdJ and ameH: Other genes, such as cfdJ and ameH (from Aminobacter aminovorans MDW-2 for methomyl (B1676398) degradation), have also been implicated in the breakdown of specific carbamates. asm.orgcapes.gov.br

The presence and expression of these genes in soil can be indicative of the soil's potential to biodegrade carbamate pesticides. oup.com

Table 2: Key Microbial Genes in Carbamate Degradation

GeneFunctionExample Substrate(s)Source Organism Example
mcdEncodes carbofuran hydrolase. frontiersin.orgCarbofuran. frontiersin.orgAchromobacter sp. frontiersin.org
cehAEncodes a carbaryl-hydrolyzing esterase. frontiersin.orgCarbaryl, Oxamyl. frontiersin.orgRhizobium sp. frontiersin.org
cahAEncodes a carbaryl-hydrolyzing amidase. frontiersin.orgCarbaryl. frontiersin.orgArthrobacter sp. frontiersin.org
mcbAEncodes a carbaryl hydrolase. frontiersin.orgCarbaryl. frontiersin.orgPseudomonas sp. frontiersin.org
ameHEncodes a carbamate C-N hydrolase. asm.orgMethomyl. asm.orgAminobacter aminovorans. asm.org

Following the initial hydrolysis, the resulting breakdown products are funneled into central metabolic pathways. nih.govnih.gov

Metabolism of the Alcohol/Phenol Moiety: For aromatic carbamates, the resulting phenolic compounds are typically further degraded through pathways involving dihydroxy aromatic intermediates, such as catechols. nih.govfrontiersin.org These intermediates are then subject to ring cleavage by dioxygenase enzymes, eventually leading to intermediates of the Krebs cycle. researchgate.net For aliphatic carbamates like this compound, the resulting alcohol (hexanol) would likely be oxidized to the corresponding aldehyde and then to a carboxylic acid (hexanoic acid), which can then enter central metabolism via pathways like beta-oxidation.

C1 Metabolism and Nitrogen Assimilation: The methylamine produced from the hydrolysis of N-methylcarbamates is a key intermediate that can be utilized by both methylotrophic and non-methylotrophic microorganisms as a source of carbon and nitrogen. frontiersin.orgresearchgate.net Methylamine is oxidized by methylamine dehydrogenase, and the resulting products can enter C1 metabolic pathways (for carbon) and general nitrogen assimilation pathways. researchgate.netfrontiersin.org

Microorganisms exhibit significant genetic variability and adaptability in response to environmental contaminants like carbamates. nih.govnih.gov Repeated exposure to a particular pesticide can select for microbial populations with enhanced degradation capabilities. uth.gr This adaptation is driven by several genetic mechanisms:

Horizontal Gene Transfer: As mentioned, many carbamate hydrolase genes are located on mobile genetic elements like plasmids and transposons. This allows for their transfer between different bacterial species and genera, accelerating the spread of degradation abilities within a microbial community. nih.gov

Gene Mutation and Enzyme Promiscuity: Point mutations in existing hydrolase genes can alter their substrate specificity or enhance their catalytic activity towards new carbamate compounds. frontiersin.org Furthermore, some enzymes may possess "promiscuous" activity, meaning they can act on a range of substrates, including newly introduced synthetic compounds, providing a starting point for the evolution of more specialized enzymes. nih.gov

Genetic Engineering: The understanding of these genetic mechanisms has opened the door for creating genetically engineered microorganisms (GEMs) with enhanced degradation capabilities for use in bioremediation. researchgate.net By introducing or modifying specific catabolic genes, scientists can develop microbes tailored to break down specific pollutants more efficiently. upm.edu.myresearchgate.net

Horizontal Gene Transfer and Enzyme Promiscuity

The evolution of microbial pathways for the degradation of synthetic compounds like carbamates is a dynamic process significantly influenced by mechanisms such as horizontal gene transfer (HGT) and enzyme promiscuity. researchgate.netnih.gov HGT allows for the rapid acquisition of new genetic material, including genes that encode for degradative enzymes, among different prokaryotic species. nih.govunimib.it This transfer is a primary source of new enzyme activities in prokaryotes and can accelerate the evolution of metabolic pathways capable of breaking down novel chemicals introduced into the environment. nih.gov

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary biological function, is also a key driver of metabolic innovation. nih.gov An existing enzyme with a promiscuous activity towards a new substrate, such as a carbamate pesticide, can provide an initial metabolic foothold. This function can then be enhanced and specialized over evolutionary time through gene duplication and mutation. nih.gov Several studies illustrate that the combination of HGT and enzyme promiscuity is crucial for the evolution of pathways that degrade synthetic chemicals. nih.gov For instance, research into the degradation of various carbamates has revealed that bacteria can evolve these capabilities, and genomic analyses have pointed to HGT and enzyme promiscuity as driving forces behind this adaptation. researchgate.net While these principles are well-established for carbamates and other synthetic compounds, specific research detailing the role of these mechanisms in the biodegradation of this compound itself is not extensively documented in the available literature.

Environmental Distribution and Persistence

The environmental fate of carbamate pesticides is governed by a variety of processes that determine their distribution, persistence, and potential impact on ecosystems. nih.gov Once introduced into the environment, only a small fraction of a pesticide typically reaches its intended target, with the remainder being distributed into soil, water, and air. nih.govijcmas.com The persistence and movement of these compounds are influenced by factors including leaching, adsorption, run-off, and degradation. nih.gov The chemical properties of individual carbamates, such as water solubility and soil adsorption coefficient (Koc), vary widely, resulting in different environmental behaviors for each compound. nih.gov

The mobility of carbamates in soil, particularly their potential for leaching and run-off into water bodies, is a significant environmental concern. nih.gov Leaching is the process by which pesticides are transported downwards through the soil profile with percolating water, potentially contaminating groundwater. scielo.brcaliforniaagriculture.org Carbamates with higher water solubility and lower adsorption to soil particles are more prone to leaching. californiaagriculture.orgwho.int Conversely, compounds that are strongly adsorbed to soil are less mobile and less likely to reach deeper soil layers or groundwater. ucanr.edu

Run-off, the movement of pesticides across the soil surface with rainwater, can contaminate surface water bodies like rivers and lakes. scielo.br The amount of run-off is influenced by soil type, rainfall intensity, and agricultural practices. While some carbamates are relatively immobile in soil, others can leach easily and may find their way into groundwater, which can subsequently enter the drinking water supply. who.intmdpi.com The potential for a specific compound like this compound to leach is dependent on its unique physicochemical properties, though specific studies on its mobility were not found.

Adsorption to soil particles is a critical process that affects the mobility, bioavailability, and degradation of carbamates in the environment. californiaagriculture.orgnih.gov This process involves the binding of pesticide molecules to the surface of soil colloids, which include clay minerals and organic matter. mdpi.com The extent of adsorption depends on the properties of both the pesticide and the soil. californiaagriculture.org

Generally, soils with higher organic matter and clay content exhibit greater adsorption of carbamates. californiaagriculture.orgmdpi.com The interaction between non-ionic carbamates and soil organic matter is often driven by hydrophobic retention. mdpi.com Studies on carbamates like carbaryl and carbofuran show that their retention in soil is strongly correlated with soil organic matter content and, in some cases, the type of clay minerals present. mdpi.comnih.gov For example, the adsorption of carbaryl has been linked to humic acid and residual carbon fractions in the soil. mdpi.com Strong adsorption reduces the concentration of the pesticide in the soil solution, thereby limiting its potential for leaching but also potentially reducing its bioavailability for microbial degradation. californiaagriculture.orgnih.gov

Table 1: Factors Influencing Carbamate Adsorption in Soil

Soil ComponentInfluence on AdsorptionMechanism/NotesSource
Organic Matter HighPrimary factor for many carbamates. Adsorption increases with organic carbon content. californiaagriculture.org, mdpi.com
Clay Content HighProvides surface area for adsorption. Mineral content can be more important than organic carbon in some soils. nih.gov, californiaagriculture.org
Soil pH VariableEffect can be contradictory and depends on the specific carbamate and soil properties. nih.gov
Soil Moisture HighHigher water content can fill pore spaces, potentially reducing the contact between pesticide molecules and soil particles, thus decreasing the ratio of adsorbed to dissolved molecules. californiaagriculture.org

The degradation of this compound in the soil environment is controlled by a combination of chemical and biological processes, which are heavily influenced by soil conditions.

pH: Soil pH can significantly affect carbamate persistence. Chemical hydrolysis is a major degradation pathway for many carbamates, and this process is often accelerated in alkaline soils. who.int Most soil microorganisms responsible for biodegradation thrive in a pH range of 6 to 8, with their activity being inhibited in highly acidic or alkaline conditions. eagri.org Studies on the carbamate carbaryl have shown that its adsorption, and thus its availability for degradation, can increase with soil pH up to a neutral level. mdpi.com

Temperature: Temperature is a critical factor controlling the rate of all biological and chemical reactions, including pesticide degradation. eagri.org Higher temperatures generally increase the rate of microbial metabolism and enzymatic activity, leading to faster degradation of carbamates. scielo.brresearchgate.net Conversely, cold temperatures slow down these processes, increasing the persistence of the compounds in the soil. eagri.org

Table 2: Influence of Environmental Factors on Carbamate Degradation

FactorGeneral Effect on Degradation RateRationaleSource
Soil Organic Content VariableCan decrease degradation by strong adsorption (protection) or increase it by supporting microbial activity. eagri.org, nih.gov
Soil pH Increases in alkaline rangePromotes chemical hydrolysis for many carbamates. Optimal microbial degradation often occurs between pH 6 and 8. who.int, eagri.org
Temperature Increases with rising temperatureAccelerates microbial metabolism and the rate of chemical reactions. scielo.br, eagri.org, researchgate.net
Adsorption onto Soil Particles

Ecotoxicological Assessments

Effects on Non-Target Biota

While designed to be effective against specific pests, carbamates can also impact a wide range of non-target organisms, leading to potential ecological disturbances. nih.gov The toxicity of carbamates varies significantly among different compounds and exposed species. who.int

The primary mode of action for many carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE), which is essential for nerve function in both insects and other animals, including vertebrates. nih.gov This shared biochemical pathway means that beneficial insects, fish, birds, and other wildlife can be susceptible to the effects of these pesticides. nih.govwho.int

This compound is classified as being very toxic to aquatic life, with long-lasting effects. ambeed.com This indicates a significant potential hazard to aquatic ecosystems. Research on other carbamates has shown a range of effects on non-target biota:

Aquatic Invertebrates: Many carbamates are highly toxic to aquatic invertebrates, which form a crucial part of the aquatic food web. who.intscience.gov

Fish: Fish can also be highly susceptible to certain carbamates. who.int While some compounds are metabolized and excreted rapidly, others can bioaccumulate, particularly when metabolism is slow. who.int

Bees: As a group, carbamates are known to be extremely sensitive to bees. who.int

Soil Organisms: Carbamates applied to soil can harm beneficial organisms like earthworms. However, populations may recover due to the relatively rapid degradation of some of these compounds. who.int

Birds: In general, birds are considered not very sensitive to many carbamates, although exceptions exist. who.int

Table 3: Summary of Potential Ecotoxicological Effects of the Carbamate Class on Non-Target Biota

Organism GroupGeneral Sensitivity/EffectSource
Aquatic Life (General) This compound is rated as "Very toxic to aquatic life with long-lasting effects". ambeed.com
Fish Sensitivity varies; some carbamates are highly toxic, while others are less so. Bioaccumulation is possible. who.int
Aquatic Invertebrates Often highly sensitive; can be severely impacted by carbamate exposure. who.int, science.gov
Bees Extremely sensitive to many carbamates. who.int
Birds Generally considered not very sensitive, but exceptions exist for certain compounds. who.int
Soil Organisms (e.g., Earthworms) Can be toxic, leading to population reductions, but recovery is possible as the compound degrades. who.int

Impact on Aquatic Organisms (e.g., fish, Daphnia, amphipods)

Carbamates, as a class of pesticides, are known to be toxic to a range of non-target organisms, including those in aquatic environments. researchgate.net Their toxicity can vary significantly among different carbamate compounds and across different aquatic species. who.int While some carbamates are highly toxic to invertebrates and fish, others exhibit much lower toxicity. who.int The primary mechanism of toxicity for carbamate insecticides in aquatic organisms is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. epa.govmsdvetmanual.com Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve impulse firing, which can cause uncontrolled movement, paralysis, and potentially death. epa.gov

In general, invertebrate species tend to be more sensitive to carbamates than vertebrate species like fish. ccme.ca For instance, studies on carbaryl, a well-known carbamate, have shown a wide range of toxicity values. For freshwater fish, short-term LC50 (the concentration lethal to 50% of the test population) values can range from as low as 15.83 µg/L to over 32,000 µg/L depending on the species and exposure time. ccme.ca Aquatic invertebrates like Daphnia magna are often more sensitive to organic pollutants than fish. nih.gov The toxicity of carbamates can be influenced by water quality characteristics such as pH. osu.edu

The potential for bioaccumulation of carbamates in aquatic organisms varies. Some carbamates are metabolized slowly in fish, leading to bioaccumulation, while others are metabolized and excreted more rapidly. who.int For example, carbaryl is not expected to bioaccumulate significantly due to its rapid metabolism and degradation. ccme.ca

It is important to note that the environmental risk of carbamates is also linked to their stability in aquatic environments. Many carbamates undergo rapid degradation through processes like photodegradation, which reduces the likelihood of long-term contamination. who.int However, even transient exposure can have significant impacts on sensitive aquatic populations. ccme.ca

Interactive Data Table: Acute Toxicity of Selected Carbamates to Aquatic Organisms

This table provides a summary of acute toxicity data for representative carbamate pesticides on different aquatic organisms. Users can sort and filter the data to compare the toxicity across compounds and species.

CompoundOrganismExposure Time (hours)EndpointValue (µmol/L)
CarbarylFish (Gambusia affinis)96LC5043.19
CarbarylDaphnia magna48LC500.031
DiuronFish (Gambusia affinis)96LC5043.48
DiuronDaphnia magna48LC5032.11
ChlorpyrifosFish (Gambusia affinis)96LC500.08
ChlorpyrifosDaphnia magna48LC500.001

Data sourced from a study on the toxicity of organic contaminants to aquatic organisms. nih.gov

Effects on Soil Microflora and Productivity

Carbamate pesticides, when introduced into the soil, can influence the microbial communities and enzymatic activities that are vital for soil health and productivity. mdpi.com While soil microorganisms have the capacity to metabolize and degrade carbamates, the pesticides and their metabolites can, particularly at high concentrations, affect the microflora. who.intupm.edu.my

The impact of carbamates on soil microbes can vary, with some studies showing detrimental effects on the growth and survival of beneficial microorganisms, while others report stimulating or no significant effects. mdpi.com The nature of this impact depends on several factors, including the specific carbamate compound, its concentration, soil type, pH, moisture, and temperature. who.int

The persistence and potential toxicity of carbamates are key considerations for soil productivity. While some carbamates are transformed by soil microorganisms, others can remain stable for longer periods. researchgate.net It's also been noted that the presence of supplementary organic matter can sometimes reduce the toxicity of pesticides and enhance their microbial degradation in the soil. researchgate.net

Interaction with Co-contaminants (e.g., heavy metals)

In natural environments, organisms are often exposed to a mixture of contaminants rather than single chemicals. The combined toxic effects of these mixtures can be complex, leading to additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects) interactions. researchgate.netresearchgate.net The interaction between carbamates and heavy metals is an area of ecotoxicological research, as both types of pollutants can be present in agricultural and industrial runoff. mdpi.com

Studies have shown that the presence of heavy metals can enhance the inhibitory effects of some carbamate insecticides on key enzymes. researchgate.net For example, the combined exposure to the carbamate pesticide propoxur (B1679652) and the heavy metal cadmium in rats showed a stronger effect than each component administered separately at high doses. nih.gov The mechanisms behind these interactions are not always fully understood but may involve competition for binding sites on target proteins or alterations in metabolic pathways. researchgate.netnih.gov

The toxicity of mixtures of heavy metals and pesticides can be influenced by the specific chemicals involved, their concentrations, and the organism being studied. researchgate.net For instance, some studies have reported synergistic lethal effects in mixtures of certain heavy metals and organophosphate or carbamate insecticides. researchgate.net Conversely, antagonistic interactions have also been observed in some cases. nih.gov The complexity of these interactions highlights the importance of considering the effects of chemical mixtures in environmental risk assessments, as assessments based on individual chemicals may not accurately reflect the true risk in contaminated environments. nih.govnih.gov

Biomarker Application in Ecotoxicological Studies (e.g., AChE and BChE activities)

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a well-established biomarker for assessing exposure to organophosphate and carbamate pesticides. science.govup.ptnih.gov This is because these pesticides are specific inhibitors of these enzymes, and their measurement can provide a direct indication of a biological effect. msdvetmanual.comnih.gov

In ecotoxicological studies, measuring the activity of AChE and BChE in various organisms can serve as an early warning signal of contamination in the environment. up.pt AChE is a key enzyme in the nervous system of most animals, and its inhibition can lead to neurotoxicity. epa.govup.pt BChE, found in plasma and other tissues, is also inhibited by carbamates and is often used in biomonitoring programs to assess acute exposure. mdpi.comnih.gov

The use of cholinesterase inhibition as a biomarker has several advantages: the response is relatively easy to measure, it shows a dose-dependent relationship with pollutant exposure, it is sensitive, and it is directly linked to adverse health effects. nih.gov This biomarker has been successfully applied in monitoring the exposure of various organisms, including birds and aquatic invertebrates, to anticholinesterase compounds. up.ptnih.gov

It is important to note that while AChE and BChE inhibition is a specific biomarker for organophosphates and carbamates, other contaminants, such as some heavy metals, have also been found to alter the activity of these enzymes. researchgate.net Therefore, a comprehensive assessment may require consideration of other potential stressors in the environment. Furthermore, the baseline levels of cholinesterase activity can vary between species, highlighting the need for species-specific characterization before using it as a biomarker in biomonitoring studies. nih.gov

Interactive Data Table: Cholinesterase Inhibition by Carbamate Derivatives

This table illustrates the inhibitory potential of different carbamate derivatives on cholinesterase enzymes. Users can explore the data to understand the structure-activity relationships.

Data adapted from a study on salicylanilide (B1680751) N-alkylcarbamates as acetylcholinesterase inhibitors. The table shows general trends in inhibitory activity based on the length of the N-alkyl chain and substitution pattern. mdpi.com

Analytical Methodologies for Hexyl Carbamate Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of hexyl carbamate (B1207046), several chromatographic methods are particularly prominent.

Liquid chromatography-mass spectrometry (LC-MS/MS) has become a mainstream and powerful tool for pesticide residue analysis, including carbamates. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov The use of LC-MS/MS often eliminates the need for the derivatization steps that are sometimes required in gas chromatography, simplifying the analytical process. nih.gov

In a typical LC-MS/MS setup, the sample is first introduced into the liquid chromatograph, where the components are separated based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For carbamate analysis, reversed-phase columns, such as C18, are commonly used. nih.govnih.gov Following separation, the analyte of interest is ionized, and the resulting ions are passed into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which significantly enhances selectivity and reduces background noise. A common mode of operation is multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored, providing a high degree of confidence in both identification and quantification. nih.gov

Research has demonstrated the successful application of LC-MS/MS for the analysis of a wide range of carbamates with high sensitivity and accuracy. nih.govamazonaws.com For instance, a study utilizing an ultra-high performance liquid chromatography–quadrupole-linear ion trap mass spectrometry (UPLC-QTRAP-MS/MS) system achieved low limits of detection (LOD) and quantification (LOQ) for fifteen different carbamates, in the range of 0.2–2.0 μg/kg and 0.5–5.0 μg/kg, respectively. nih.gov

Table 1: Key Parameters in LC-MS/MS Analysis of Carbamates
ParameterDescriptionCommon Application/ValueReference
Chromatographic ColumnStationary phase used for separation.Reversed-phase C18 nih.govnih.gov
Ionization ModeMethod used to generate ions from the analyte.Electrospray Ionization (ESI), positive ion mode nih.gov
MS Scan ModeTechnique for mass analysis.Multiple Reaction Monitoring (MRM) nih.gov
Limits of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.0.2–2.0 μg/kg nih.gov
Limits of Quantification (LOQ)The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.0.5–5.0 μg/kg nih.gov

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional high-performance liquid chromatography (HPLC). lcms.cznih.gov These characteristics make UHPLC particularly well-suited for the demanding requirements of multi-residue pesticide analysis in complex matrices. lcms.czscielo.br

The combination of UHPLC with mass spectrometry (UHPLC-MS/MS) is a powerful approach for the determination of carbamates. nih.govnih.gov The enhanced separation efficiency of UHPLC leads to sharper and more defined chromatographic peaks, which improves the accuracy of quantification and reduces the likelihood of co-eluting interferences. lcms.cz Automated method development workflows using UHPLC systems can streamline the process of optimizing separation conditions, saving time and resources. lcms.cz

For example, a UHPLC method was developed for the analysis of mebendazole, a benzimidazole (B57391) carbamate, and its related impurities, demonstrating the ability to achieve a fast and robust separation. lcms.cz In another application, a µQuEChERS method combined with UHPLC with photodiode array detection (UHPLC-PDA) was successfully used for the quantification of chlorpropham (B1668850) in potatoes, achieving low detection and quantification limits. mdpi.com

High-performance thin-layer chromatography (HPTLC) is a planar chromatographic technique that offers a high-throughput and cost-effective method for the analysis of various compounds, including carbamates. researchgate.netuni-giessen.deakjournals.com In HPTLC, a small amount of the sample is applied as a spot or band onto a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a glass or aluminum plate. researchgate.netakjournals.com The plate is then placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample. researchgate.net

HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, minimal solvent consumption, and the flexibility to use different detection methods. researchgate.netuni-giessen.de After development, the separated spots can be visualized under UV light or by spraying with a chromogenic reagent. uni-giessen.de Densitometric scanning can then be used for quantitative analysis. researchgate.net

HPTLC methods have been developed for the determination of various carbamates in different matrices. researchgate.netuni-giessen.de For instance, a validated HPTLC method was used for the determination of ritonavir, which contains a carbamate functional group, in bulk powder and capsules. researchgate.net The method demonstrated good sensitivity and reproducibility. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Sample Preparation and Extraction Methods (e.g., QuEChERS)

Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the analyte of interest from the sample matrix and remove potential interferences. For the analysis of pesticide residues like hexyl carbamate in complex samples such as fruits, vegetables, and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become widely adopted. scielo.brfrontiersin.org

The QuEChERS method typically involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. scielo.br In the initial step, the sample is homogenized and extracted with an organic solvent, usually acetonitrile (B52724). scielo.br Salts, such as magnesium sulfate (B86663) and sodium chloride, are then added to induce phase separation and drive the pesticides into the organic layer. scielo.br The subsequent d-SPE step involves adding a small amount of sorbent material to the extract to remove interfering substances like pigments, sugars, and lipids.

Different variations of the QuEChERS method exist, such as the original unbuffered method, the acetate-buffered method (AOAC official method), and the citrate-buffered method (European EN method), to accommodate the analysis of pH-sensitive pesticides. scielo.br The choice of the specific QuEChERS protocol depends on the nature of the analyte and the sample matrix. scielo.br The QuEChERS approach has been successfully applied to the analysis of a wide range of carbamates in various food commodities. nih.govscielo.br

Spectroscopic Techniques (e.g., NMR, MS, X-ray diffraction)

Spectroscopic techniques provide valuable information about the chemical structure and properties of molecules and are often used in conjunction with chromatographic methods for the unambiguous identification of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. mdpi.comacs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. mdpi.comacs.org In the context of this compound, NMR would be instrumental in confirming its synthesis and purity. For example, in the characterization of a related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, ¹H and ¹³C NMR were used to identify the structure. mdpi.com

Mass Spectrometry (MS): As discussed in the context of LC-MS/MS, mass spectrometry plays a crucial role in both the identification and quantification of this compound. nih.govmdpi.comacs.org By measuring the mass-to-charge ratio of ionized molecules, MS provides information about the molecular weight of the compound. mdpi.com Furthermore, fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) can provide structural information that serves as a molecular fingerprint for confident identification. nih.govscispec.co.th

X-ray Diffraction: Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.comresearchgate.net While not a routine analytical method for quantification, it provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comuni-bayreuth.de This information is invaluable for understanding the fundamental properties of a compound. The molecular structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, for instance, was determined by single-crystal X-ray diffraction, revealing details about its conformation and crystal packing. mdpi.comresearchgate.net

Table 2: Spectroscopic Techniques for this compound Characterization
TechniqueInformation ProvidedApplicationReference
Nuclear Magnetic Resonance (NMR)Detailed molecular structure, connectivity, and chemical environment of atoms.Structural elucidation and purity confirmation. mdpi.comacs.org
Mass Spectrometry (MS)Molecular weight and structural information from fragmentation patterns.Identification and quantification, often coupled with chromatography. nih.govmdpi.comacs.org
X-ray DiffractionPrecise three-dimensional atomic and molecular structure in a crystal.Definitive structural determination of crystalline solids. mdpi.comresearchgate.net

Electrochemical Detection Methods

Electrochemical detection methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds, including some carbamates. nih.govnih.govmdpi.com These methods are typically coupled with liquid chromatography and are based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

For carbamate pesticides, electrochemical detection can be achieved directly or after a post-column derivatization step. nih.gov Direct detection involves the electrochemical oxidation of the underivatized carbamate at a specific potential. nih.gov Alternatively, the carbamates can be hydrolyzed to form phenolic derivatives, which can then be detected at a lower and more selective potential. nih.gov

Various electrode materials have been explored for the electrochemical detection of carbamates, including glassy carbon and boron-doped diamond electrodes. nih.gov Diamond electrodes have shown promise due to their wide potential window, low background current, and excellent stability. nih.gov Electrochemical biosensors, which incorporate a biological recognition element such as an enzyme, have also been developed for the detection of carbamates. nih.gov For example, an acetylcholinesterase-based biosensor has been used for the detection of carbaryl (B1668338) and methomyl (B1676398). nih.gov

Method Validation and Performance Characteristics (e.g., LOD, LOQ, precision, accuracy)

The validation of analytical methods is crucial to ensure the reliability and reproducibility of results. For this compound, as with other analytes, method validation involves establishing key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. While specific validated method performance data for this compound is not extensively available in public literature, the performance characteristics can be inferred from validated methods for structurally similar short-chain alkyl carbamates and other carbamate compounds.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are highly dependent on the analytical technique employed, the sample matrix, and the specific instrumentation used.

For instance, in the analysis of ethyl carbamate, a structurally related compound, a gas chromatography-mass spectrometry (GC-MS) method has demonstrated an LOQ of 5.0 μg/kg in complex matrices like alcoholic beverages and soy sauce. nih.gov For other carbamate pesticides, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have achieved significantly lower detection limits. One study reported LODs for fifteen different carbamates in the range of 0.2–2.0 μg/kg and LOQs in the range of 0.5–5.0 μg/kg in various food matrices. nih.gov Another study focusing on carbamates and their metabolites in ginger using UHPLC-MS/MS reported LODs of 0.050–2.0 µg/kg and LOQs of 0.20–5.0 µg/kg. hpst.cz

Based on these findings for analogous compounds, it is reasonable to expect that a validated LC-MS/MS method for this compound could achieve LOD and LOQ values in the low µg/kg range.

Interactive Data Table: Indicative LOD and LOQ for Carbamates using various methods

Compound ClassAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Carbamate PesticidesUHPLC-MS/MS0.2–2.0 μg/kg0.5–5.0 μg/kg nih.gov
Ethyl CarbamateGC-MSNot Reported5.0 μg/kg nih.gov
Carbamates & MetabolitesUHPLC-MS/MS0.050–2.0 µg/kg0.20–5.0 µg/kg hpst.cz

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

In a validation study for ethyl carbamate using GC-MS, the method demonstrated good precision with RSDs for repeatability and reproducibility ranging from 1.2-7.8% and 2.3-9.6%, respectively. nih.gov A UHPLC-MS/MS method for fifteen carbamate pesticides showed excellent precision, with coefficients of variation (CVs) for both intra- and inter-day precision being below 10%. nih.gov Similarly, another study on carbamate residues in vegetables using LC-MS/MS reported repeatability (RSD) of less than 10%.

Accuracy

Accuracy is the closeness of the mean of a set of results to the actual or "true" value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

For ethyl carbamate, a GC-MS method showed a high degree of accuracy with an average recovery of 96.7%. nih.gov In the analysis of a broader range of carbamates by UHPLC-MS/MS, recoveries from spiked samples were found to be in the range of 88.1% to 118.4%. nih.gov Another validated method for carbamates in vegetables reported recoveries between 91% and 109%. These results suggest that analytical methods for this compound, when properly validated, can be expected to yield high accuracy.

Interactive Data Table: Indicative Precision and Accuracy for Carbamates

Compound/ClassAnalytical MethodPrecision (RSD/CV)Accuracy (Recovery %)Reference
Ethyl CarbamateGC-MS1.2-9.6%96.7% nih.gov
Carbamate PesticidesUHPLC-MS/MS<10%88.1-118.4% nih.gov
Carbamates in VegetablesLC-MS/MS<10%91-109%

It is important to note that the performance characteristics of an analytical method for this compound would need to be determined through a specific validation study for the intended application and sample matrix. The data from related compounds, however, provide a strong indication of the performance that can be anticipated from modern analytical instrumentation and methodologies.

Q & A

Q. What are the key physicochemical properties of hexyl carbamate, and how can they be experimentally determined?

this compound (RN: 2114-20-7) has a molecular weight of 145.20 g/mol and a melting point (MP) of 62°C . Its aqueous solubility at 15.5°C is 24.82 g/L (1.709 × 10⁻¹ M). To experimentally determine these properties:

  • Solubility : Use gravimetric or spectrophotometric methods under controlled temperatures, as demonstrated in solubility studies of structurally similar carbamates .
  • Melting Point : Employ differential scanning calorimetry (DSC) with a heating rate of 5°C/min to ensure accuracy.
  • Characterization : Confirm purity via HPLC (≥99% purity criteria) and structural integrity using FT-IR and NMR spectroscopy .

Q. How can researchers synthesize this compound derivatives with high purity?

A validated method involves reacting exatecan with 6-(Boc-amino)-1-hexyl succinimidyl carbonate under anhydrous conditions (e.g., dichloromethane). Key steps include:

  • Protection : Use Boc (tert-butoxycarbonyl) groups to prevent side reactions during synthesis .
  • Purification : Isolate the product via column chromatography and verify purity using C18 HPLC (retention time: ~10.96 minutes) .
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to yield the final aminothis compound derivative .

Advanced Research Questions

Q. How does hexyl carbamide inhibit bacterial quorum sensing, and what experimental designs validate its mechanism?

this compound exhibits quorum sensing (QS) inhibition in Vibrio fischeri models, reducing bioluminescence by 78% at 100 µM . To validate:

  • Bioluminescence Assay : Co-incubate bacterial cultures with this compound and the QS signal molecule OHHL (200 nM). Measure residual luminescence using a microplate reader .
  • Controls : Include positive (untreated cultures) and negative (solvent-only) controls.
  • Dose-Response : Test concentrations from 10 µM to 200 µM to calculate IC₅₀ values. This compound’s efficacy is chain-length-dependent, with optimal activity at C6 alkyl chains .

Q. How can researchers resolve contradictions in solubility data for carbamates across studies?

Discrepancies often arise from temperature variations, solvent purity, or measurement techniques. To mitigate:

  • Standardization : Replicate experiments using conditions from authoritative solubility databases (e.g., Handbook of Aqueous Solubility Data) and report temperature (±0.1°C) and solvent batch details .
  • Cross-Validation : Compare gravimetric results with computational models (e.g., Yalkowsky’s General Solubility Equation) .

Q. What analytical strategies detect trace this compound in complex matrices (e.g., biological fluids)?

A sensitive LC-MS/MS method is recommended:

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate carbamates from matrices .
  • Detection : Employ a triple quadrupole mass spectrometer in MRM (multiple reaction monitoring) mode, targeting m/z 145.2 → [fragment ions] .
  • Validation : Include spike-recovery tests (85–115% recovery) and limit of detection (LOD) ≤ 0.1 ng/mL .

Methodological Guidance

Q. How to design reproducible experiments for this compound’s biological activity?

  • Protocol Documentation : Detail reagent sources (e.g., Sigma-Aldryl grade), equipment calibration data, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .
  • Replicability : Provide step-by-step synthesis protocols, including reaction times (±5 min) and purification thresholds (e.g., HPLC purity >98%) .

Q. How to evaluate structure-activity relationships (SAR) for carbamate derivatives?

  • Comparative Studies : Synthesize analogs with varying alkyl chain lengths (C2–C8) and test their QS inhibition efficacy .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to LuxR-type receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.